
(2-Biphenylyloxy)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Biphenylyloxy)methanol is an organic compound with the molecular formula C13H12O2. It is also known by its IUPAC name, this compound. This compound features a biphenyl group attached to a methanol moiety, making it a unique structure with interesting chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Biphenylyloxy)methanol can be synthesized through various methods. One common approach involves the reaction of biphenyl-2-ol with formaldehyde under basic conditions. The reaction typically proceeds as follows:
- Dissolve biphenyl-2-ol in a suitable solvent such as ethanol.
- Add formaldehyde and a base such as sodium hydroxide to the solution.
- Heat the mixture under reflux conditions for several hours.
- After completion, the reaction mixture is cooled, and the product is isolated through filtration and purification techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reactant concentrations can further improve the industrial synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
(2-Biphenylyloxy)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions
Major Products Formed
Oxidation: Biphenyl-2-carboxylic acid.
Reduction: Biphenyl-2-methanol.
Substitution: Biphenyl-2-chloromethane or biphenyl-2-bromomethane
Aplicaciones Científicas De Investigación
(2-Biphenylyloxy)methanol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties .
Mecanismo De Acción
The mechanism of action of (2-Biphenylyloxy)methanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl-2-ol: A precursor in the synthesis of (2-Biphenylyloxy)methanol.
Biphenyl-2-carboxylic acid: An oxidation product of this compound.
Biphenyl-2-methanol: A reduction product of this compound .
Uniqueness
This compound is unique due to its specific structure, which combines a biphenyl group with a methanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
27920-25-8 |
|---|---|
Fórmula molecular |
C13H12O2 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
(2-phenylphenoxy)methanol |
InChI |
InChI=1S/C13H12O2/c14-10-15-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,14H,10H2 |
Clave InChI |
PRDSJPMVXYYZQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2OCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


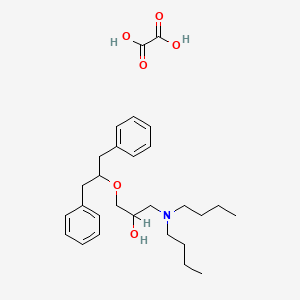
![butyl-[3-ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azanium;dichloride](/img/structure/B13741534.png)
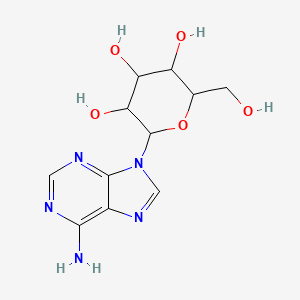
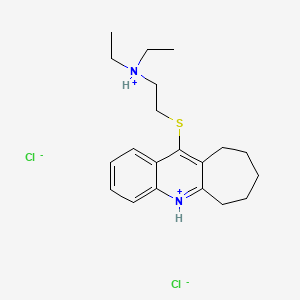
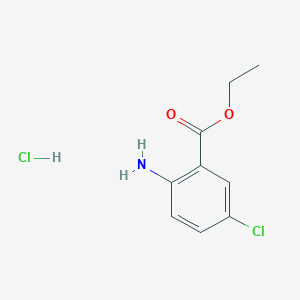
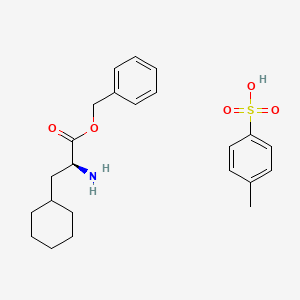
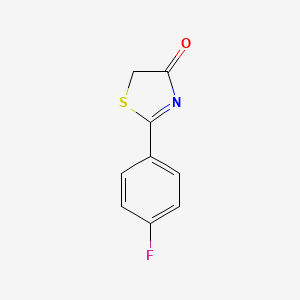
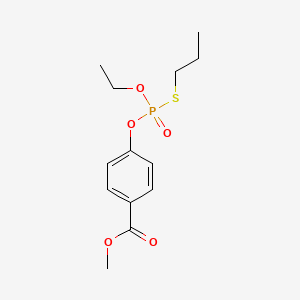
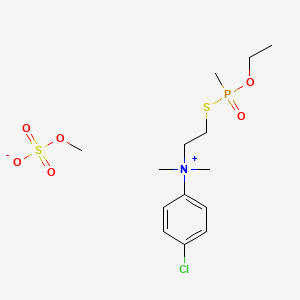
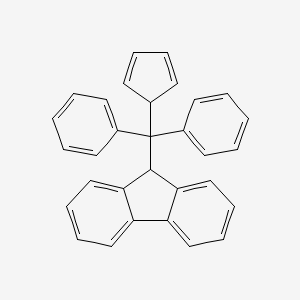
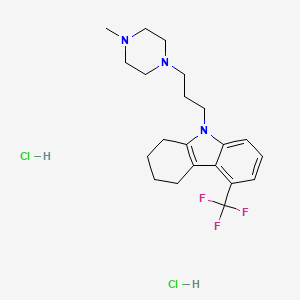
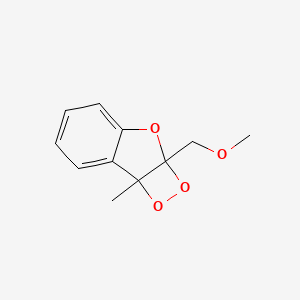
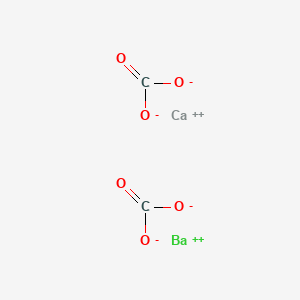
![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741620.png)
